molecular formula C18H19N5O2 B5781363 Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B5781363
M. Wt: 337.4 g/mol
InChI Key: XSIIPXGWZJIDGV-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Biological Activity

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound belonging to the class of quinazoline derivatives. Known for their diverse biological activities, quinazoline derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer progression. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies revealed that related quinazoline derivatives effectively inhibited the growth of various tumor cell lines, demonstrating IC50 values in the low micromolar range .
  • Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial Tests : In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives exhibit moderate antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinazoline and pyrimidine derivatives is essential.

Compound NameBiological ActivityReference
PrazosinAntihypertensive
DoxazosinAntihypertensive
5-FluorouracilAnticancer

Study 1: Antitumor Effects

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was associated with cell cycle arrest at the G1 phase and enhanced apoptosis markers .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against common pathogens. The compound demonstrated potent antibacterial activity with MIC values ranging from 500 µg/mL to 1000 µg/mL against Staphylococcus epidermidis and Escherichia coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-25-16(24)14-9-19-17(20-12(14)4)23-18-21-11(3)13-7-6-10(2)8-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIPXGWZJIDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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